Home > Products > Bioactive Reagents P300 > Boc-Asp(OBzl)-CMK
Boc-Asp(OBzl)-CMK - 172702-58-8

Boc-Asp(OBzl)-CMK

Catalog Number: EVT-251864
CAS Number: 172702-58-8
Molecular Formula: C17H22ClNO5
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Boc-Aspartic Acid (Benzyl Ester) Ketomethylene Compound

Boc-Aspartic Acid (Benzyl Ester) Ketomethylene, commonly referred to as Boc-Asp(OBzl)-CMK, is a synthetic compound that belongs to the class of peptidomimetic inhibitors. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid, a benzyl ester at the carboxylic acid position, and a ketomethylene moiety that enhances its reactivity towards specific proteases.

Source

Boc-Asp(OBzl)-CMK is synthesized through organic chemistry methods, particularly solid-phase peptide synthesis and other synthetic routes that involve protecting group strategies. This compound is utilized in biochemical research, particularly in the study of protease mechanisms and development of enzyme inhibitors.

Classification

Boc-Asp(OBzl)-CMK is classified as a non-canonical amino acid derivative and a peptidomimetic inhibitor. Its structure allows it to mimic peptide substrates, making it valuable in studying enzyme-substrate interactions.

Synthesis Analysis

Methods

The synthesis of Boc-Asp(OBzl)-CMK typically involves several key steps:

  1. Protection of Functional Groups: The amino group of aspartic acid is protected using a tert-butoxycarbonyl group, while the carboxylic acid is converted into a benzyl ester.
  2. Formation of Ketomethylene Group: The ketomethylene moiety is introduced through specific reactions that typically involve the conversion of carbonyl groups to methylene groups adjacent to carbonyls.
  3. Solid-Phase Peptide Synthesis: Boc-Asp(OBzl)-CMK can be synthesized using solid-phase peptide synthesis techniques, which allow for efficient assembly and purification of peptide sequences.

Technical Details

The synthesis often employs reagents such as di-tert-butyl dicarbonate for protection and coupling agents like HATU for amide bond formation. The reaction conditions are optimized for yield and purity, typically involving solvents like dimethylformamide or dichloromethane.

Molecular Structure Analysis

Structure

The molecular structure of Boc-Asp(OBzl)-CMK includes:

  • A tert-butoxycarbonyl protecting group on the amino nitrogen.
  • A benzyl ester at the carboxylic acid position.
  • A ketomethylene group, which enhances its reactivity towards proteases.

Data

The molecular formula for Boc-Asp(OBzl)-CMK is C₁₄H₁₅N₁O₄, with a molecular weight of approximately 273.28 g/mol. The compound's structure can be represented in various chemical drawing software, showcasing its functional groups clearly.

Chemical Reactions Analysis

Reactions

Boc-Asp(OBzl)-CMK undergoes several types of chemical reactions:

  1. Protease Inhibition: The ketomethylene moiety allows it to act as a potent inhibitor for cysteine proteases by mimicking the transition state during substrate binding.
  2. Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing for further functionalization or use in biological assays.

Technical Details

The reaction mechanisms often involve nucleophilic attack at the carbonyl carbon by active site residues in enzymes, leading to covalent modification and inhibition.

Mechanism of Action

Process

The mechanism by which Boc-Asp(OBzl)-CMK exerts its inhibitory effects generally involves:

  1. Binding to Active Site: The compound mimics substrate binding due to its structural resemblance to natural substrates.
  2. Formation of Covalent Bond: The ketomethylene group facilitates the formation of a covalent bond with the active site cysteine or serine residue in proteases, effectively blocking substrate access.

Data

Studies have shown that Boc-Asp(OBzl)-CMK demonstrates high selectivity for certain proteases, with kinetic parameters indicating effective inhibition at low micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Highly reactive towards nucleophiles due to the presence of the ketomethylene group.

Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity post-synthesis.

Applications

Boc-Asp(OBzl)-CMK has several scientific uses:

  • Protease Inhibitor Development: Used extensively in research aimed at understanding protease mechanisms and developing selective inhibitors for therapeutic applications.
  • Biochemical Assays: Serves as a substrate mimic in assays designed to study enzyme kinetics and inhibition profiles.
  • Drug Discovery: Potential role in designing new drugs targeting protease-related diseases such as cancer and viral infections due to its specificity and potency.
Molecular Mechanisms of Caspase Inhibition by Boc-Asp(OBzl)-CMK

Structural Basis for Caspase Active Site Binding

Boc-Asp(OBzl)-CMK (tert-butyloxycarbonyl-aspartic acid β-benzyl ester chloromethylketone) is an irreversible tetrapeptide mimetic inhibitor designed to target the catalytic cleft of caspase proteases. Its molecular architecture comprises three key domains:

  • N-terminal Boc group: A tert-butyloxycarbonyl moiety that enhances cellular permeability and protects against exopeptidase degradation.
  • Asp(OBzl) residue: Features a benzyl-esterified aspartic acid side chain at the P1 position, critical for recognition by caspase active sites favoring acidic residues.
  • C-terminal CMK warhead: The electrophilic chloromethyl ketone group enabling covalent bond formation with the catalytic cysteine thiolate.

Structural studies reveal that the inhibitor binds caspase-1 (ICE, Interleukin-1β Converting Enzyme) through interactions spanning substrate binding pockets S1–S4. The aspartate carboxyl group engages in ionic bonding with conserved arginine residues (Arg179, Arg341) in the caspase-1 S1 pocket. Simultaneously, the benzyl ester occupies the hydrophobic S2 subsite, while the Boc group extends into the solvent-exposed S4 region. This multi-point anchoring positions the CMK group adjacent to the catalytic cysteine (Cys285), facilitating nucleophilic attack and covalent adduct formation [1] [3].

Table 1: Key Structural Interactions of Boc-Asp(OBzl)-CMK in Caspase Active Sites

Inhibitor DomainBinding PocketInteraction TypeBiological Significance
Asp residueS1Ionic bonding (Arg179/Arg341)Caspase-1 specificity anchor
OBzl groupS2Hydrophobic insertionEnhanced binding affinity
Boc groupS4Solvent exposurePermeability and stability
CMK warheadCatalytic CysCovalent alkylationIrreversible enzyme inactivation

Irreversible Covalent Modification of Executioner Caspases (Caspase-3/7)

Boc-Asp(OBzl)-CMK inhibits executioner caspases (caspase-3/7) through a two-step mechanism:

  • Reversible recognition: The peptide backbone binds the substrate cleft via hydrogen bonding and van der Waals forces.
  • Irreversible alkylation: The catalytic cysteine thiol (Cys163 in caspase-3) nucleophilically attacks the electrophilic carbon of the CMK group, displacing chloride to form a stable thioether bond.

This covalent modification permanently inactivates the caspase, preventing proteolytic processing of downstream apoptotic substrates like PARP and ICAD. In U937 leukemia cells, Boc-Asp(OBzl)-CMK treatment (50 μM) triggers paradoxical cell death characterized by:

  • Mitochondrial depolarization (Δψm collapse) within 4 hours
  • Caspase-3 processing without activation (due to active site blockade)
  • Dose-dependent transition from apoptosis (≤50 μM) to necrosis (≥100 μM) [3] [9]

The inhibitor’s interference with mitochondrial metabolism underlies this toxicity, as CMK-modified enzymes disrupt electron transport chain function and ROS homeostasis [9].

Differential Inhibition Efficacy Across Caspase Isoforms

Boc-Asp(OBzl)-CMK exhibits variable efficacy against caspase isoforms due to structural divergence in active sites:

Table 2: Caspase Inhibition Profile of Boc-Asp(OBzl)-CMK
Caspase IsoformInhibition EfficacyMechanistic Basis
Caspase-1 (ICE)High (IC₅₀ ~1 μM)Optimal S1–S4 pocket complementarity
Caspase-3/7Moderate (IC₅₀ ~6 μM)Partial S2/S4 steric clash with CMK
Caspase-8Low (IC₅₀ >50 μM)Suboptimal P1 aspartate recognition
Caspase-9NegligibleIncompatible catalytic groove

Caspase-1 inhibition occurs most potently due to perfect alignment of its S1 arginine cluster with the inhibitor’s aspartate. Caspase-3/7 exhibit reduced susceptibility (6-fold higher IC₅₀ vs. caspase-1) owing to steric constraints around the S2 subsite that partially impede CMK alignment. Caspase-8 and -9 demonstrate minimal binding due to altered substrate specificity profiles favoring IETD and LEHD motifs, respectively. This isoform selectivity is exploitable for dissecting caspase-specific pathways in inflammasome and apoptosis studies [3] [6] [7].

Role of Chloromethylketone (CMK) Functional Group in Target Specificity

The CMK electrophile (–COCH₂Cl) governs both inhibitory potency and off-target reactivity:

  • Caspase alkylation kinetics: The chlorine’s moderate leaving group ability balances reactivity (faster than fluoromethylketone/FMK) and specificity (slower than dichlorobenzene/DCB derivatives).
  • Off-target liabilities: CMK reacts non-specifically with:
  • Cathepsin B (k₂ₙd = 16,200 M⁻¹s⁻¹) via catalytic cysteine alkylation [4]
  • Glutathione (GSH) depleting cellular thiol buffers at >25 μM concentrations
  • Serine hydrolases through active-site serine modification (though 100-fold slower than cysteine proteases)

In leukemia cells, CMK-mediated cathepsin B inhibition occurs at concentrations overlapping those used for caspase blockade (10–100 μM), confounding mechanistic interpretations. CMK’s indiscriminate reactivity also contributes to mitochondrial toxicity by alkylating respiratory complex I subunits, explaining the necrosis observed at high doses [3] [4] [8].

Comparative Analysis with Fluoromethylketone (FMK) Analogues

Boc-Asp(OBzl)-CMK diverges pharmacologically from its fluorinated counterpart Boc-Asp-FMK:

Table 3: CMK vs. FMK Warhead Properties in Caspase Inhibitors

PropertyCMK DerivativesFMK DerivativesFunctional Impact
Alkylation RateHigh (k = 45,300 M⁻¹s⁻¹ for Cat-B)*Low (k = 546 M⁻¹s⁻¹ for Cat-B)*Faster caspase inactivation
Metabolic StabilityLow (forms toxic chloroacetate)High (resists defluorination)Reduced CMK in vivo utility
CytotoxicityHigh (necrosis >50 μM)Low (necrosis >500 μM)FMK better tolerated
Off-target ScopeBroad (cats, GSH, mitochondria)Narrow (cats only)FMK more specific

Boc-Asp-FMK exhibits >13-fold lower cytotoxicity than Boc-Asp(OBzl)-CMK in U937 cells due to:

  • Slower alkylation kinetics (C–F bond cleavage requires enzymatic activation)
  • Avoidance of mitochondrial toxicity (no ROS induction observed)
  • Resistance to metabolic conversion into fluoroacetate (unlike early m-FMK designs) [5] [8] [9]

Properties

CAS Number

172702-58-8

Product Name

Boc-Asp(OBzl)-CMK

IUPAC Name

benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

Molecular Formula

C17H22ClNO5

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1

InChI Key

BKSBJYSNALKVEA-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl

Synonyms

172702-58-8;Boc-L-asparticacidbeta-benzylesterchloromethylketone;AC1ODTZD;Boc-Asp(OBzl)-CMK;CTK8E8332;ZINC2567654;AKOS022181220;AJ-41437;AK-60192;RT-011755;(S)-Benzyl3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate;benzyl(3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.